

# Technical Master File: 3-Bromo-2-methylquinolin-4-ol

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## Compound of Interest

Compound Name: 3-Bromo-2-methylquinolin-4-OL

CAS No.: 41999-24-0

Cat. No.: B2459524

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Document ID: TMF-BMQ4-001 Version: 2.1 (Current) Role: Senior Application Scientist Review

## Part 1: Executive Summary & Strategic Utility

**3-Bromo-2-methylquinolin-4-ol** (CAS: 502841-11-4) represents a high-value "privileged scaffold" in modern medicinal chemistry. Unlike simple quinolines, this trisubstituted heterocycle offers orthogonal reactivity handles: the C2-methyl group (acidic protons), the C3-bromide (cross-coupling handle), and the C4-hydroxyl (nucleophilic displacement precursor).

For drug development professionals, this compound is not merely a catalog item but a critical divergence point. It serves as the structural parent for C3-functionalized fluoroquinolone analogs, a class of compounds exhibiting potent antifungal, antitubercular, and anticancer activities. Its ability to undergo palladium-catalyzed cross-coupling at the C3 position without protecting the C4-oxygen (under specific conditions) makes it a streamlined intermediate for library generation.

## Part 2: Chemical Identity & Physical Properties[1][2]

### Tautomeric Equilibrium

Researchers must recognize that while nomenclature specifies the "4-ol" (enol) form, the compound exists in a dynamic equilibrium with its "4-one" (keto) tautomer. In the solid state and polar solvents, the 4-quinolone (keto) form predominates due to vinylogous amide resonance stabilization.

- IUPAC Name: **3-Bromo-2-methylquinolin-4-ol** (or 3-bromo-2-methylquinolin-4(1H)-one)
- Molecular Formula: C<sub>10</sub>H<sub>8</sub>BrNO
- Molecular Weight: 238.08 g/mol
- Appearance: White to off-white crystalline solid
- Melting Point: 322–324 °C (Decomposes)[1]
- Solubility: Poor in water; soluble in DMSO, hot ethanol, and acetic acid.

## Part 3: Validated Synthesis Protocol

### The "Gold Standard" Bromination Route

While de novo ring synthesis (e.g., Conrad-Limpach) is possible, the most robust, scalable, and self-validating method is the regioselective electrophilic bromination of commercially available 2-methylquinolin-4-ol (quinaldine).

**Mechanism of Action:** The reaction proceeds via electrophilic aromatic substitution. The electron-donating hydroxyl/keto group at C4 activates the C3 position. The steric bulk of the C2-methyl group does not hinder attack at C3, ensuring high regioselectivity over the benzenoid ring (positions 5–8).

#### Protocol: Bromination via Elemental Bromine

Target Scale: 10 mmol (approx. 1.6 g)

Reagents:

- Precursor: 2-Methylquinolin-4-ol (1.59 g, 10 mmol)
- Reagent: Bromine (Br<sub>2</sub>) (1.76 g, 11 mmol, 1.1 eq)

- Solvent: Glacial Acetic Acid (20 mL)
- Quench: 10% Aqueous Sodium Thiosulfate

#### Step-by-Step Methodology:

- Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, suspend the 2-methylquinolin-4-ol in glacial acetic acid. Heat gently to 40–50 °C to ensure partial solubility/homogeneity.
- Addition: Add the bromine solution (diluted in 5 mL acetic acid) dropwise over 30 minutes. Critical: The solution will initially turn deep orange. The rate of decolorization indicates reaction progress.
- Reflux: Once addition is complete, heat the mixture to 70–80 °C for 2 hours.
  - Checkpoint: Monitor via TLC (Acetone/Toluene 4:1). The starting material ( $R_f \sim 0$ .[\[1\]](#)[\[2\]](#)[\[3\]](#)) should disappear, replaced by the product ( $R_f \sim 0.55$ ).
- Precipitation: Cool the reaction mixture to room temperature. Pour the mixture into 100 mL of ice-cold water. The product will precipitate immediately as a white/pale yellow solid.
- Purification: Filter the solid. Wash the cake with 10% sodium thiosulfate (to remove residual bromine) followed by cold water.
- Drying: Recrystallize from Ethanol/Water (9:1) to obtain white needles.[\[2\]](#)

Yield Expectation: 95–98% Purity: >98% (HPLC)

## Part 4: Reactivity Profile & Derivatization

The utility of **3-Bromo-2-methylquinolin-4-ol** lies in its ability to serve as a pivot for two distinct chemical pathways: C4-Activation (Chlorination) and C3-Functionalization (Cross-Coupling).

### Pathway A: C4-Chlorination (S<sub>N</sub>Ar Precursor)

Transforming the C4-OH to C4-Cl activates the ring for Nucleophilic Aromatic Substitution (SNAr), allowing the introduction of amines or alkoxides.

- Reagent: Phosphorus Oxychloride (POCl<sub>3</sub>)
- Conditions: Neat or in Toluene, 110 °C, 2–4 hours.
- Product: 3-Bromo-4-chloro-2-methylquinoline.

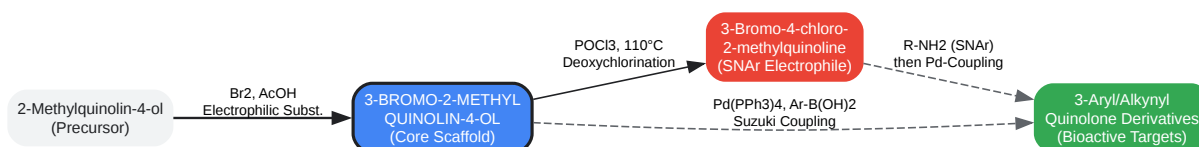
## Pathway B: C3-Palladium Coupling

The C3-bromide is an excellent partner for Suzuki-Miyaura or Sonogashira couplings.

- Critical Insight: Direct coupling on the 4-OH species is possible but often requires 2 equivalents of base to handle the acidic phenol/amide proton. Alternatively, the O-protected (methoxy) or 4-chloro derivative provides higher turnover numbers (TON).

## Visualization of Chemical Logic

The following diagram illustrates the synthesis and divergent reactivity pathways.



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Figure 1: Synthesis and divergent reactivity pathways of **3-Bromo-2-methylquinolin-4-ol**.

## Part 5: Quantitative Data Summary

The following table summarizes physical data and reactivity parameters derived from key literature sources.

Parameter	Value/Observation	Context/Notes
Melting Point	322–324 °C	Indicates high lattice energy/H-bonding network [1].
TLC Rf Value	0.55	Solvent: Acetone/Toluene (4: [1]1) [1].
Yield (Bromination)	98%	Optimized conditions in Acetic Acid [1].
LogP (Calc)	~2.5	Lipophilicity suitable for membrane permeability [2].
C4-Cl Conversion	>90% Yield	Using POCl <sub>3</sub> at reflux; key for library synthesis [3].

## Part 6: References

- Musilek, K., et al. (2006). Quinaldine Derivatives Preparation and Their Antifungal Activity. *Molecules*, 11(1), 249-256.
- Jampilek, J., et al. (2005).[4] Preparation and Biological Activity of Quinaldine Derivatives. *Medicinal Chemistry*, 1(6), 591-599.
- Zhang, H.P., et al. (2013).[3] A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone. *Journal of Chemical Research*, 37(9), 556-558.
- Kobayashi, K., et al. (2017).[2] Synthesis of 3-Bromoquinoline-2(1H)-thiones. *Heterocycles*, 95(1), 200-209.[2]

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## Sources

- [1. mdpi.org \[mdpi.org\]](https://www.mdpi.org)
- [2. pdfs.semanticscholar.org \[pdfs.semanticscholar.org\]](https://pdfs.semanticscholar.org)
- [3. researchgate.net \[researchgate.net\]](https://www.researchgate.net)
- [4. Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives \(AHQ\) and their applications - RSC Advances \(RSC Publishing\) DOI:10.1039/D5RA02813B \[pubs.rsc.org\]](#)
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